molecular formula C7H7F3N2O2 B1268820 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 345637-71-0

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1268820
CAS No.: 345637-71-0
M. Wt: 208.14 g/mol
InChI Key: RBHQAIFXLJIFFM-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as copper or ruthenium to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid
  • 2-(5-methyl-3-(4-fluorophenyl)-1H-pyrazol-1-yl)acetic acid

Uniqueness

The presence of the trifluoromethyl group in 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid distinguishes it from similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .

Biological Activity

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C6_{6}H6_{6}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 201.13 g/mol
  • CAS Number : 489408-02-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetic acid under controlled conditions. Various methods have been reported, including high-yield processes that maintain selectivity towards the desired isomer .

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, derivatives such as this compound have shown promise in inhibiting cancer cell proliferation across various types, including breast cancer (MDA-MB-231 cells) and pancreatic cancer (MiaPaCa2 cells).

Key Findings:

  • Inhibition of Microtubule Assembly : At concentrations around 20 μM, compounds similar to this compound demonstrated effective inhibition of microtubule assembly by approximately 40% to 52% .
  • Apoptosis Induction : These compounds were found to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells .

The mechanism underlying the anticancer effects of pyrazole derivatives often involves:

  • Microtubule Destabilization : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
  • Inhibition of Key Enzymes : Some studies have highlighted the inhibition of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism, suggesting that pyrazole-based compounds could effectively target metabolic pathways in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been explored for various biological activities:

  • Antimicrobial Activity : Certain pyrazole compounds exhibit antibacterial and antifungal properties, making them candidates for further pharmaceutical development .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole-containing compounds may possess anti-inflammatory properties, contributing to their therapeutic potential .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer activityDemonstrated significant inhibition of microtubule assembly and apoptosis induction in MDA-MB-231 cells.
Investigate LDH inhibitionIdentified potent inhibitors of LDH with low nanomolar activity in pancreatic cancer cells.
Review trifluoromethyl group-containing drugsHighlighted the enhanced potency of trifluoromethyl-substituted compounds in various biological assays.

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)11-12(4)3-6(13)14/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHQAIFXLJIFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344349
Record name [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345637-71-0
Record name (5-Methyl-3-trifluoromethylpyrazol-1-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345637-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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